4-{[(E)-(3-methylphenyl)methylidene]amino}benzamide
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Overview
Description
4-{[(E)-(3-methylphenyl)methylidene]amino}benzamide is an organic compound with the molecular formula C15H14N2O. It is a Schiff base derivative, which is formed by the condensation of an aromatic aldehyde with an aromatic amine.
Preparation Methods
The synthesis of 4-{[(E)-(3-methylphenyl)methylidene]amino}benzamide typically involves the condensation reaction between 4-aminobenzamide and 3-methylbenzaldehyde. The reaction is usually carried out in the presence of a catalyst, such as glacial acetic acid, under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .
These systems allow for precise control over reaction conditions, leading to higher yields and purity .
Chemical Reactions Analysis
4-{[(E)-(3-methylphenyl)methylidene]amino}benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imine group is replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-{[(E)-(3-methylphenyl)methylidene]amino}benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{[(E)-(3-methylphenyl)methylidene]amino}benzamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its imine group. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar compounds to 4-{[(E)-(3-methylphenyl)methylidene]amino}benzamide include other Schiff bases derived from aromatic aldehydes and amines. Some examples are:
4-{[(E)-(3,4-dihydroxyphenyl)methylidene]amino}benzamide: This compound has additional hydroxyl groups, which can enhance its biological activity.
N-(3-Amino-4-methylphenyl)benzamide: This compound lacks the imine group but has similar structural features and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C15H14N2O |
---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
4-[(3-methylphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C15H14N2O/c1-11-3-2-4-12(9-11)10-17-14-7-5-13(6-8-14)15(16)18/h2-10H,1H3,(H2,16,18) |
InChI Key |
IKQTZHIAEGGFSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C=NC2=CC=C(C=C2)C(=O)N |
Origin of Product |
United States |
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